CID 3487928
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and interactions. While specific details about the molecular structure of CID 3487928 are not available, it’s important to note that techniques such as high-throughput experimentation can be deployed to rapidly survey possible reaction conditions .Chemical Reactions Analysis
The analysis of chemical reactions involves understanding how a compound interacts with other substances. While specific details about the chemical reactions involving CID 3487928 are not available, it’s known that the use of mathematical methods for the analysis of chemical reaction systems has a very long history .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and interactions. While specific details about the physical and chemical properties of CID 3487928 are not available, reliable chemical property data are key to defensible and unbiased assessments of chemical emissions, fate, hazard, exposure, and risks .Scientific Research Applications
Medicine
CID 3487928 could potentially be used in the field of medicine. Complex Innovative Design (CID) trials are increasingly being used as an evaluation method by researchers, instead of traditional drug development pathways involving clinical trials from phases 1 to 4 . The CID approach enables researchers to carry out more complex trials that address multiple clinical questions at once .
Biochemistry
In biochemistry, CID 3487928 could have potential applications. For instance, Collision-induced dissociation (CID), a technique commonly used for the fragmentation of peptide ions, has many applications in proteomics .
Pharmacology
In pharmacology, studies assessing the antitumor effects of bortezomib in other hematologic malignancies and solid tumors are underway . A thorough understanding of the pharmacology, pharmacodynamics, and pharmacokinetics of this novel compound is essential for appropriate prescribing and monitoring of bortezomib therapy .
Proteomics
CID 3487928 could be used in proteomics. The generating function of CID, ETD, and CID/ETD pairs of tandem Mass Spectra has applications in Database search . This is particularly relevant in the field of proteomics, where mass spectrometry-based techniques are commonly used for identifying proteins .
Chemical Synthesis
In the field of chemical synthesis, CID 3487928 could have potential applications. Biocatalysis has become an important tool in chemical synthesis, allowing access to complex molecules with high levels of activity and selectivity and with low environmental impact .
Environmental Science
In environmental science, stomatal conductance (gs) is the diffusion of gas, such as carbon dioxide, water vapor, and oxygen, through the stomata of a plant. It also functions as the measure of stomatal opening in response to environmental conditions . This could be a potential application of CID 3487928.
properties
IUPAC Name |
3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-10(2)9-18-12-6-4-11(5-7-14(15)16)8-13(12)17-3/h4-8,10H,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJPLQWXLYEGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199251 | |
Record name | 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid | |
CAS RN |
744243-58-1 | |
Record name | 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=744243-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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